(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Halogens (e.g., bromine) in chloroform, alkylating agents (e.g., methyl iodide) in acetone
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidinones with reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. Its anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs.
Medicine
In medicine, the compound’s anticancer properties are of particular interest. Studies have shown that it can induce apoptosis in cancer cells, making it a potential lead compound for anticancer drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For example:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.
Anticancer Activity: The compound can induce apoptosis by activating caspases or inhibiting specific oncogenic pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-ethoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-methoxy-3-methylbenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the ethoxy and methoxy groups, along with the fluorophenyl and thioxo functionalities, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H16FNO3S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16FNO3S2/c1-3-24-15-8-7-12(9-16(15)23-2)10-17-18(22)21(19(25)26-17)14-6-4-5-13(20)11-14/h4-11H,3H2,1-2H3/b17-10- |
InChI Key |
MLQRLZBDCWXCMD-YVLHZVERSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
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